Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H16BrNO2S |
|---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16BrNO2S/c1-6(2)5-8-9(13-11(12)16-8)10(14)15-7(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
DVQZYDUSWJFVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Br)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with 2-bromo-thiazole derivatives, which are functionalized to introduce the isobutyl group and ester moiety. For example, methyl 5-isobutyl-2-bromo-thiazole-4-carboxylate serves as a precursor, which can be converted into the isopropyl ester form.
Bromination
Bromination at the 2-position is commonly achieved using N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or dichloromethane, often initiated by radical initiators like AIBN (azobisisobutyronitrile). This step yields the 2-bromo substituted thiazole with high selectivity and yield.
Side Chain Introduction
The isobutyl group at the 5-position can be introduced via alkylation or coupling reactions. For instance, Negishi coupling involving zinc reagents derived from 2-bromo-thiazole intermediates and palladium acetate catalysis can be used to couple alkyl side chains effectively.
Esterification
The carboxylate ester group is introduced typically by esterification of the corresponding carboxylic acid or by transesterification of methyl esters to isopropyl esters under acidic or basic conditions.
Representative Synthetic Procedure
A typical synthesis sequence is as follows (adapted from EP 2 551 266 A1):
Negishi Coupling : 2-bromo-thiazole reacts with activated zinc powder to form a zinc reagent, which couples with another 2-bromo-thiazole intermediate in the presence of palladium acetate, yielding methyl 2’,2-bisthiazole-carboxylate intermediates.
Bromination : The methyl 5-isobutyl-2-bromo-thiazole-4-carboxylate intermediate is treated with NBS in carbon tetrachloride to introduce the bromine atom at the 2-position.
Ester Exchange : The methyl ester is converted to the isopropyl ester via transesterification or by starting from the corresponding acid chloride and reacting with isopropanol.
Purification : The product is purified by column chromatography, yielding this compound as a yellowish solid with high purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Negishi Coupling | Activated Zn, Pd(OAc)2 catalyst | THF or suitable solvent | Room temp to reflux | High (quantitative) | Requires inert atmosphere |
| Bromination | NBS, AIBN (radical initiator) | CCl4 or CH2Cl2 | Reflux (~70°C) | Quantitative | Radical bromination, monitored by TLC |
| Esterification | Isopropanol, acid catalyst or transesterification | Isopropanol or suitable solvent | Reflux or room temp | High | Ester exchange from methyl ester |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | - | Ensures product purity |
Alternative Synthetic Routes and Catalysis
Recent advances in palladium-catalyzed C–H functionalization and coupling reactions provide alternative routes to functionalize thiazole rings. Pd-catalyzed 1,4-migration associated with direct arylation has been demonstrated on related heteroarenes, allowing selective substitution at β-positions of heteroaromatic rings under optimized conditions (Pd(OAc)2 catalyst, KOAc base, DMA solvent, 130–150 °C) with yields ranging from 57% to 95% depending on substrates.
While these methods focus on thiophene derivatives, the mechanistic insights and catalytic conditions inform the preparation of thiazole derivatives such as this compound, especially for regioselective functionalization and coupling reactions.
Spectroscopic and Analytical Data
Typical characterization of the product includes:
- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup) : Signals corresponding to isopropyl ester methyl groups (doublets around δ 1.0–1.4 ppm), isobutyl side chain methylene and methyl protons, and aromatic thiazole protons (δ 6.0–8.0 ppm).
- Purity confirmation : Thin-layer chromatography (TLC) and column chromatography purification.
- Yield : Often near quantitative in bromination and coupling steps, overall yield depends on purification efficiency.
Chemical Reactions Analysis
Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to different derivatives with varied biological activities.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include various substituted thiazole derivatives and carboxylic acids.
Scientific Research Applications
Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Substituent Effects at Position 2: Bromine vs. Other Halogens
The bromine atom at position 2 distinguishes this compound from non-halogenated thiazoles. Bromine’s electronegativity and leaving-group ability facilitate reactions such as Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For example, replacing bromine with chlorine (as in methyl 2-chloro-5-isobutylthiazole-4-carboxylate) would reduce reactivity due to chlorine’s weaker leaving-group capacity .
Substituent Effects at Position 5: Isobutyl vs. Other Alkyl Groups
The isobutyl group (C4H9) at position 5 introduces greater steric hindrance and lipophilicity compared to smaller alkyl substituents like isopropyl (C3H7). The isobutyl group may also hinder enzymatic degradation in biological systems, enhancing metabolic stability .
Ester Group Variation: Isopropyl vs. Methyl
The isopropyl ester at position 4 increases molecular weight and lipophilicity relative to methyl esters. For example, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate () has a molecular weight of 278.17 g/mol (C8H10BrNO2S), whereas the isopropyl ester variant (target compound) has a calculated molecular weight of 320.23 g/mol (C11H16BrNO2S). The bulkier isopropyl group may reduce hydrolysis rates in esterase-rich environments, extending half-life in vivo .
Physicochemical Properties
<sup>*</sup>logP values estimated using substituent contribution methods.
Q & A
Q. What synthetic strategies are typically employed to prepare thiazole derivatives like Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate?
- Methodological Answer : Bromination of a pre-formed thiazole core followed by esterification is a common approach. For example, in analogous bromo-oxazole carboxylate synthesis, bromine is introduced via electrophilic substitution, and ester groups are added using isopropyl alcohol under acid catalysis. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield . Characterization via H/C NMR and X-ray crystallography (for crystal structures) is critical to confirm regiochemistry and purity .
Q. How is spectroscopic characterization (NMR, IR, MS) conducted for this compound?
- Methodological Answer :
- NMR : The bromine atom at C2 and isobutyl group at C5 produce distinct splitting patterns. For example, in methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, the C4 carbonyl carbon resonates at ~160 ppm in C NMR, while the bromine substituent deshields adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragments like loss of isopropyl (CH) or Br groups .
Q. What are the common challenges in isolating thiazole carboxylates?
- Methodological Answer : Polar byproducts (e.g., unreacted carboxylic acids) often complicate purification. Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 columns) is recommended. Purity is validated via HPLC-UV (≥95% area) and melting point consistency .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency in thiazole systems?
- Methodological Answer : Kinetic studies using in-situ H NMR or LC-MS can monitor bromine incorporation. For ethyl 5-bromo-oxazole derivatives, optimal yields (75–80%) are achieved at 0–5°C using N-bromosuccinimide (NBS) in DCM, minimizing di-substitution . Computational modeling (DFT) of electrophilic attack sites may further guide selectivity .
Q. How to address contradictory crystallographic data for structurally similar compounds?
- Methodological Answer : Hirschfeld surface analysis (as applied to ethyl 5-bromo-oxazole carboxylate) quantifies intermolecular interactions (e.g., C–H···O, π-stacking) that influence crystal packing. Discrepancies in unit cell parameters may arise from solvent inclusion or polymorphism, requiring re-crystallization in controlled environments .
Q. What computational methods validate the electronic effects of the isobutyl and bromo substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-withdrawing effects of Br at C2 and steric hindrance from the isobutyl group. These align with experimental C NMR chemical shifts and IR carbonyl stretching frequencies (e.g., 1720–1740 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
